

# Application Notes: **K145**, a Selective Sphingosine Kinase-2 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025



For Research Use Only

### Introduction

**K145** is a potent and selective, substrate-competitive inhibitor of Sphingosine Kinase-2 (SphK2), a critical enzyme in the sphingolipid signaling pathway.[1][2] SphK2 catalyzes the phosphorylation of sphingosine to form sphingosine-1-phosphate (S1P), a signaling lipid involved in numerous cellular processes, including proliferation, survival, and migration. Dysregulation of the SphK/S1P axis is a hallmark of various cancers, making SphK2 a compelling target for therapeutic development. **K145** has demonstrated anti-proliferative and pro-apoptotic effects in cancer cell lines, suggesting its potential as a lead compound for anticancer agent development.[1][3]

### **Mechanism of Action**

**K145** exerts its anticancer effects by selectively inhibiting the enzymatic activity of SphK2.[2][4] This inhibition leads to a decrease in intracellular levels of the pro-survival lipid S1P. The reduction in S1P signaling subsequently attenuates downstream pro-survival pathways, notably the ERK and Akt signaling cascades.[1] By disrupting these pathways, **K145** can suppress cell growth and induce programmed cell death (apoptosis) in cancer cells. **K145** is reported to be inactive against SphK1 and other protein kinases, highlighting its selectivity.[4]





Click to download full resolution via product page

Caption: **K145** inhibits SphK2, leading to reduced S1P levels and downstream suppression of pro-survival ERK/Akt pathways.

### **Summary of Efficacy Data**

The following table summarizes the reported inhibitory concentrations of **K145**. Researchers should note that the optimal concentration is cell-line dependent and must be determined empirically.

| Compound | Target / Cell<br>Line | Assay Type                | IC50 / Effective<br>Concentration | Reference |
|----------|-----------------------|---------------------------|-----------------------------------|-----------|
| K145     | SphK2 (enzyme)        | Biochemical<br>Assay      | 4.3 μΜ                            | [2]       |
| K145     | U937 (Leukemia)       | Cell Growth<br>Assay      | Significant inhibition noted      | [1]       |
| K145     | JC (Murine<br>Breast) | Tumor Growth<br>(in vivo) | Significant inhibition noted      | [1]       |

### **Experimental Protocols**

## Protocol 1: Determination of IC50 using MTT Cell Viability Assay

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of **K145** in a cancer cell line of interest using a standard MTT assay.



#### Materials:

- K145 compound
- Cancer cell line of interest
- Complete cell culture medium
- 96-well flat-bottom plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
- Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]
- Phosphate-Buffered Saline (PBS)
- Multichannel pipette
- Microplate reader (absorbance at 570 nm)

### Procedure:

- Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 μL of complete medium. Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.
- Compound Preparation: Prepare a 10 mM stock solution of K145 in DMSO.[2] Create a series of 2x working concentrations by serially diluting the stock solution in serum-free medium. A suggested starting range is 200 μM down to ~0.1 μM. Include a vehicle control (DMSO) at the same final concentration as the highest K145 treatment.
- Cell Treatment: Remove the medium from the wells and add 100  $\mu$ L of the 2x **K145** working solutions to the respective wells in triplicate. Add 100  $\mu$ L of medium with vehicle to the control wells.
- Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized for the specific cell line.



- MTT Addition: After incubation, add 10 μL of 5 mg/mL MTT solution to each well.[7]
- Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[5]
- Solubilization: Add 100 μL of solubilization solution to each well and mix thoroughly with a pipette to dissolve the crystals.[7]
- Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

### Data Analysis:

- Average the triplicate absorbance readings for each concentration.
- Subtract the average absorbance of the blank (medium only) wells.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs\_treated / Abs\_control) \* 100.
- Plot the percentage of viability against the log of the K145 concentration and use non-linear regression (log(inhibitor) vs. response) to determine the IC50 value.

## Protocol 2: Apoptosis Assessment by Annexin V/PI Staining

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to quantify apoptosis induced by **K145**.

#### Materials:

- K145-treated and control cells
- Annexin V-FITC/PI Apoptosis Detection Kit (contains Annexin V-FITC, PI, and Binding Buffer)
  [8]
- Flow cytometer
- PBS



### Procedure:

- Cell Treatment: Seed cells in 6-well plates and treat with K145 at 1x and 2x the predetermined IC50 concentration for 24-48 hours. Include a vehicle-treated control group.
- Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize, combine with the supernatant, and wash with complete medium.
- Cell Counting: Centrifuge the cell suspension at 300 x g for 5 minutes, discard the supernatant, and resuspend in cold PBS. Count the cells.
- Staining: Aliquot 1-5 x 10^5 cells per tube. Centrifuge and resuspend the cell pellet in 100  $\mu$ L of 1x Binding Buffer.
- Add 5 μL of Annexin V-FITC and 5 μL of PI solution to the cells.
- Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
- Dilution: Add 400 µL of 1x Binding Buffer to each tube.
- Flow Cytometry: Analyze the samples immediately by flow cytometry.[9] Live cells will be Annexin V(-) / PI(-), early apoptotic cells will be Annexin V(+) / PI(-), and late apoptotic/necrotic cells will be Annexin V(+) / PI(+).

## Protocol 3: Western Blot Analysis of ERK and Akt Pathways

This protocol is for analyzing the phosphorylation status of key proteins in the ERK and Akt pathways following **K145** treatment.[10]

#### Materials:

- K145-treated and control cell lysates
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA Protein Assay Kit



- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-Akt (Ser473), anti-total-Akt, and anti-β-actin.
- HRP-conjugated secondary antibody
- Chemiluminescent substrate (ECL)
- Imaging system

### Procedure:

- Cell Lysis: Treat cells with K145 at the IC50 concentration for various time points (e.g., 0, 6, 12, 24 hours). Wash cells with cold PBS and lyse with RIPA buffer.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
- SDS-PAGE: Load 20-40 μg of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.



- · Washing: Repeat the washing step.
- Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
- Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. Use β-actin as a loading control.



Click to download full resolution via product page

Caption: General experimental workflow for characterizing the in vitro anticancer effects of **K145**.

### References







- 1. Biological characterization of 3-(2-amino-ethyl)-5-[3-(4-butoxyl-phenyl)-propylidene]-thiazolidine-2,4-dione (K145) as a selective sphingosine kinase-2 inhibitor and anticancer agent PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. researchgate.net [researchgate.net]
- 4. K145 hydrochloride Immunomart [immunomart.com]
- 5. broadpharm.com [broadpharm.com]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. Cell Viability Assays Assay Guidance Manual NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Analysis of Lapatinib-Mediated Inhibition of the Epidermal Growth Factor Receptor 2 (HER2) Pathway in Breast Cancer Cells PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: K145, a Selective Sphingosine Kinase-2 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560086#recommended-k145-concentration-for-cancer-cell-lines]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com